molecular formula CH5N B3322399 Methylamine-13C,15N CAS No. 1449-71-4

Methylamine-13C,15N

Cat. No.: B3322399
CAS No.: 1449-71-4
M. Wt: 33.043 g/mol
InChI Key: BAVYZALUXZFZLV-ZDOIIHCHSA-N
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Description

Methylamine-13C,15N is a stable isotope-labeled compound with the molecular formula 13CH3-15NH2 . It is characterized by its high isotopic purity, containing 99 atom % 13C and 98 atom % 15N . This compound is widely used in scientific research, particularly in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 13C and 15N isotopes. One common method involves the reaction of 13C -enriched methanol with ammonia containing 15N isotopes under specific reaction conditions to produce methylamine-13C,15N.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and specialized equipment to ensure the precise incorporation of 13C and 15N isotopes. The process requires careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Methylamine-13C,15N undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of this compound typically yields formaldehyde and formic acid as major products.

  • Reduction: Reduction reactions can produce amines and alcohols as major products.

  • Substitution: Nucleophilic substitution reactions can lead to the formation of various alkylated amines.

Scientific Research Applications

Methylamine-13C,15N is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various applications:

  • Chemistry: It is used in chemical synthesis and mechanistic studies to understand reaction pathways and intermediates.

  • Biology: this compound is employed in metabolic studies to trace the incorporation of carbon and nitrogen into biological molecules.

  • Medicine: It is utilized in medical imaging techniques such as magnetic resonance imaging (MRI) to enhance the contrast and visualization of biological tissues.

  • Industry: The compound is used in the development of new materials and catalysts, as well as in quality control processes to ensure the purity and consistency of chemical products.

Mechanism of Action

The mechanism by which methylamine-13C,15N exerts its effects depends on the specific application. In metabolic studies, the labeled methylamine is incorporated into metabolic intermediates, allowing researchers to track the flow of carbon and nitrogen through metabolic pathways. In medical imaging, the labeled compound enhances the contrast by interacting with specific biological targets, providing clearer images of tissues and organs.

Comparison with Similar Compounds

Methylamine-13C,15N is compared with other similar compounds such as ethylamine-13C,15N and propylamine-13C,15N . These compounds share similar chemical properties but differ in their alkyl chain length, which can affect their reactivity and biological behavior. This compound is unique in its small size and high isotopic purity, making it particularly useful for precise labeling and tracking in scientific research.

List of Similar Compounds

  • Ethylamine-13C,15N

  • Propylamine-13C,15N

  • Butylamine-13C,15N

  • Pentylamine-13C,15N

Properties

IUPAC Name

(113C)methan(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1,2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-ZDOIIHCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745755
Record name (~13~C)Methan(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.043 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-71-4
Record name (~13~C)Methan(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-71-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine-13C,15N
Reactant of Route 2
Methylamine-13C,15N
Reactant of Route 3
Methylamine-13C,15N
Reactant of Route 4
Methylamine-13C,15N
Reactant of Route 5
Methylamine-13C,15N
Reactant of Route 6
Methylamine-13C,15N

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